![molecular formula C21H22N2O4 B2743444 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941869-81-4](/img/structure/B2743444.png)
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole-5-carbonyl chloride: This can be achieved by reacting benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The benzo[d][1,3]dioxole-5-carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the intermediate N-(benzo[d][1,3]dioxole-5-carbonyl)piperidine.
Coupling with p-tolyl isocyanate: Finally, the intermediate is reacted with p-tolyl isocyanate to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylic acids derived from the p-tolyl group.
Reduction: Alcohols derived from the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness: N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This positioning can affect how the compound interacts with molecular targets, potentially leading to different pharmacological profiles compared to its analogs.
Propiedades
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15-5-8-17(9-6-15)23(21(25)22-11-3-2-4-12-22)20(24)16-7-10-18-19(13-16)27-14-26-18/h5-10,13H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVOIYWYODIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743361.png)
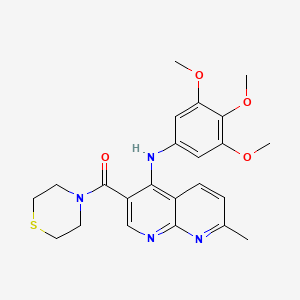
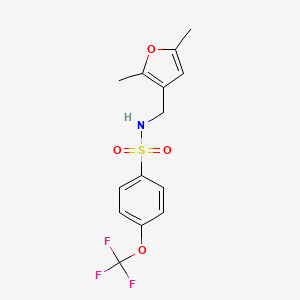
![9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)
![N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2743367.png)
![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2743375.png)
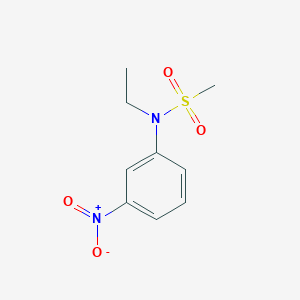
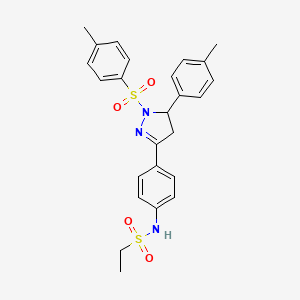
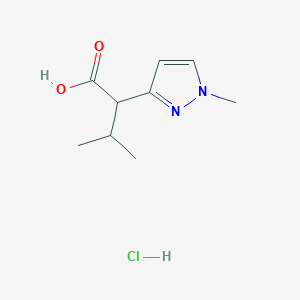
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole](/img/structure/B2743381.png)
![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2743382.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)
